![molecular formula C13H17F3N2O3 B2584128 Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate CAS No. 1397243-37-6](/img/structure/B2584128.png)
Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate binds to the ATP-binding site of BTK and inhibits its activity, preventing downstream signaling through the BCR pathway. This leads to decreased proliferation and survival of B-cells, particularly those that are dependent on BCR signaling for their growth.
Biochemical and Physiological Effects:
Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has been shown to have selective activity against BTK, with minimal effects on other kinases. This specificity is important for minimizing off-target effects and reducing toxicity. In preclinical models, Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has also been shown to penetrate the blood-brain barrier, which may be important for the treatment of certain B-cell malignancies that involve the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has several advantages for laboratory experiments, including its selectivity for BTK and its ability to penetrate the blood-brain barrier. However, like all small molecule inhibitors, Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has limitations, including the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Direcciones Futuras
There are several potential future directions for the development of Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate and other BTK inhibitors. One area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies, which may improve efficacy and overcome resistance. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which also involve dysregulated B-cell signaling. Finally, there is ongoing research into the identification of biomarkers that can predict response to BTK inhibitors, which may help to optimize patient selection and dosing.
Métodos De Síntesis
The synthesis of Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate involves several steps, starting from commercially available starting materials. The key step is the formation of the carbamate linkage between the amine and the phenol groups, which is achieved using tert-butyl chloroformate as a coupling agent. The trifluoromethoxy group is introduced using a nucleophilic substitution reaction with trifluoromethoxide.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has shown potent inhibition of BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells.
Propiedades
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c1-12(2,3)21-11(19)18-9-5-4-6-10(8(9)7-17)20-13(14,15)16/h4-6H,7,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBRNELXBXYLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53419971 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

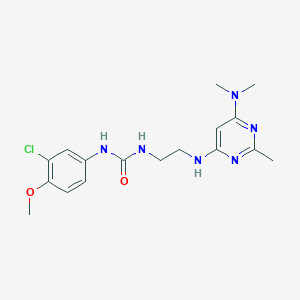
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2584048.png)

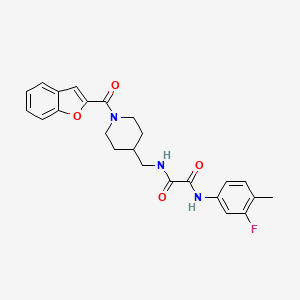
![1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile](/img/structure/B2584052.png)
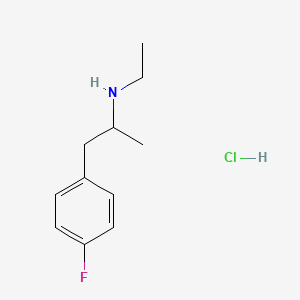
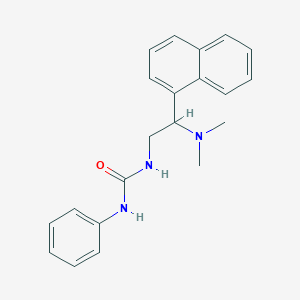
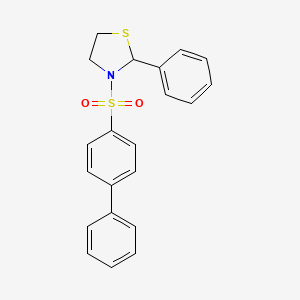
![N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride](/img/structure/B2584057.png)


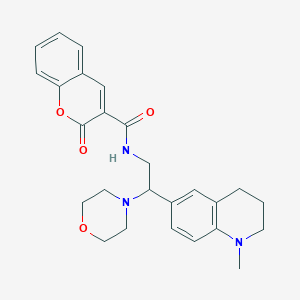
![2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2584065.png)
![Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2584067.png)